(R)-3-氨基丁酸盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

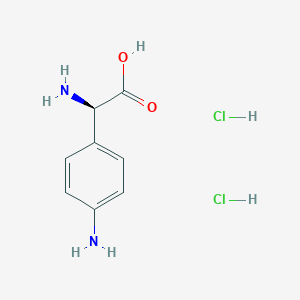

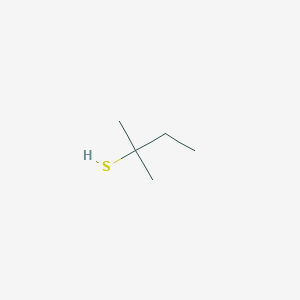

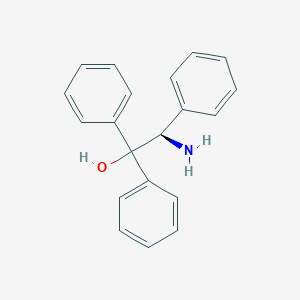

(R)-3-Aminobutanoic acid hydrochloride is a chiral compound that is of significant interest in the field of medicinal chemistry and industrial product manufacturing. It is a derivative of gamma-aminobutyric acid (GABA), which is an important neurotransmitter in the central nervous system. The compound's enantiomeric purity is crucial for its biological activity and is often a focus in the synthesis of pharmaceuticals .

Synthesis Analysis

The synthesis of (R)-3-aminobutanoic acid and its derivatives has been explored through various methods. One approach involves the diastereomer separation of N-phenethyl derivatives, leading to the preparation of different stereoisomers of the compound . Another method includes the chemoenzymatic synthesis, where enantioselective hydrolysis is employed using pig liver esterase, followed by conversion of the ester group to an amine . Additionally, a systems biocatalysis approach has been used for the stereoselective synthesis of related compounds, such as (R)-2-amino-4-hydroxybutanoic acid, by coupling an aldol reaction with a stereoselective transamination .

Molecular Structure Analysis

The molecular structure of (R)-3-aminobutanoic acid hydrochloride and its analogs has been studied using various techniques. Quantum mechanics methods have been applied to investigate the conformational features of oligomers of 3-(R)-butanoic acid, revealing the flexibility of the compound and the stability of different helical structures . These studies are essential for understanding

科学研究应用

在色谱和分析技术中的应用

亲水相互作用色谱(HILIC):在HILIC中使用(R)-3-氨基丁酸盐酸盐作为固定相组分,为极性、弱酸性或碱性样品的分离提供了独特优势。这种技术以极性柱和富含有机溶剂的水-有机流动相为特征,对肽、蛋白质、寡糖、药物和各种天然化合物的分离非常有益。 (R)-3-氨基丁酸盐酸盐的亲水性质有助于在质谱中增强电离,使HILIC成为代谢组学和其他需要全面代谢物覆盖的应用中的一种吸引人的方法 (Jandera, 2011)。

对医学研究的贡献

神经化学研究:该化合物作为一种强效和特异的GABA摄取抑制剂在研究中突显出其抗惊厥特性。它增加了大脑中GABA能介导的抑制,表明在治疗慢性癫痫和其他神经疾病中可能具有潜在用途 (Suzdak & Jansen, 1995)。

在生物技术应用中的作用

聚羟基烷酸酯(PHAs)生产:(R)-3-氨基丁酸盐酸盐可能会影响细菌自养培养产生聚羟基烷酸酯(一种生物聚合物)的微生物生产,如Ralstonia eutropha。这些生物聚合物是从CO2生产的,可用于生产可生物降解的塑料,表明该化合物在旨在可持续发展的生物技术创新中具有潜力 (Ishizaki, Tanaka, & Taga, 2001)。

对化学工程和工业应用的影响

石油和天然气酸化作业:在增强石油和天然气采收的酸化作业中,强调了有机酸(可能包括(R)-3-氨基丁酸的衍生物)的作用。这些酸可作为传统酸化化学品的较不腐蚀性替代品,提供更安全和更高效的方法来消除地层损伤并改善碳氢化合物流通路径 (Alhamad, Alrashed, Munif, & Miskimins, 2020)。

作用机制

安全和危害

未来方向

The future directions of research into a compound depend on its potential applications. For instance, aminobutanoic acid, due to its role as a neurotransmitter, is of interest in the field of neuroscience . Future research into hydrochloric acid could focus on finding safer and more efficient methods of production .

属性

IUPAC Name |

(3R)-3-aminobutanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2.ClH/c1-3(5)2-4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H/t3-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHYVVUABAWKTJJ-AENDTGMFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58610-42-7 |

Source

|

| Record name | 58610-42-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride](/img/structure/B152242.png)

![2-(Bromomethyl)-1-[2-(bromomethyl)naphthalen-1-yl]naphthalene](/img/structure/B152243.png)

![4-[4-(4-Ethylphenyl)phenyl]benzenecarbonitrile](/img/structure/B152262.png)